2-Butylimidazole

Description

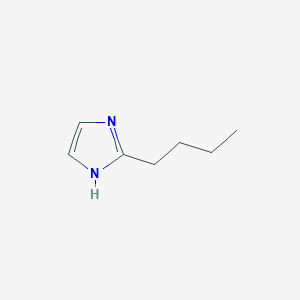

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-2-3-4-7-8-5-6-9-7/h5-6H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLDUURXGMDOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473365 | |

| Record name | 2-Butylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50790-93-7 | |

| Record name | 2-Butylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Butylimidazole: Properties, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2-Butylimidazole (CAS No: 50790-93-7), a heterocyclic organic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core physicochemical properties, outlines a robust synthesis protocol, and explores its applications as a key building block for pharmacologically active molecules.

Core Physicochemical Properties

This compound, with the molecular formula C₇H₁₂N₂, is characterized as a white to off-white or pale yellow crystalline powder or liquid.[1][2][3] Its structure consists of a five-membered imidazole ring substituted at the 2-position with a butyl group.[2] This substitution pattern imparts specific solubility and reactivity characteristics that are pivotal for its application in organic synthesis. The compound is soluble in organic solvents like methanol and ethanol and is also reported to be soluble in water.[1]

Key quantitative properties of this compound are summarized in the table below for ease of reference. It is important to note that some physical constants, such as boiling and melting points, show slight variations across different sources, which is common for chemical data.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂N₂ | [1][2][3] |

| Molecular Weight | 124.18 g/mol | [1][2] |

| Appearance | White to Orange to Green powder to crystal | [1] |

| Melting Point | 52 °C | [1] |

| Boiling Point | 294 °C | [1] |

| Density | 0.979 g/cm³ (Predicted) | [1] |

| pKa | 14.42 (Predicted) | [1] |

| Flash Point | 132.7 °C | [1] |

| Solubility | Soluble in Methanol | [1] |

Synthesis and Reactivity

The synthesis of 2-substituted imidazoles is a foundational process in heterocyclic chemistry. For this compound, the most relevant and industrially significant method is an adaptation of the Debus-Radziszewski imidazole synthesis . This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (valeraldehyde, the four-carbon aldehyde corresponding to the butyl group), and ammonia.

The reaction proceeds by forming a diimine intermediate from glyoxal and ammonia, which then condenses with valeraldehyde to form the imidazole ring. The causality behind this choice of reactants is their commercial availability and the reaction's efficiency in forming the imidazole core in a single pot.

Experimental Protocol: Adapted Radziszewski Synthesis

The following protocol is adapted from established procedures for similar 2-alkylimidazoles. Researchers should perform their own optimization based on laboratory conditions and available reagents.

Materials:

-

40% Aqueous Glyoxal Solution

-

Valeraldehyde (Pentan-1-al)

-

25% Aqueous Ammonia Solution

-

Methanol (or other suitable inert solvent)

-

Standard laboratory glassware for reflux and distillation

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a mixture of the 40% aqueous glyoxal solution, valeraldehyde, and methanol. The methanol acts as a solvent to ensure homogeneity of the reactants.

-

Addition of Ammonia: To the stirred solution, slowly add a molar excess of the 25% aqueous ammonia solution. A molar excess of ammonia is crucial as it favors the formation of the diimine intermediate and helps to minimize the formation of oxazole byproducts.

-

Reaction Conditions: Gently heat the reaction mixture to a moderate temperature (e.g., 70-90°C) and maintain it under reflux. The optimal reaction time can vary and should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent (methanol) and excess water are removed by distillation under reduced pressure.

-

Purification: The resulting crude residue containing this compound is then purified by fractional vacuum distillation to yield the final product. The purity should be confirmed by analytical techniques such as GC-MS and NMR spectroscopy.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via the Radziszewski reaction.

Applications in Drug Development

This compound is recognized as a "privileged structure" in medicinal chemistry. While the compound itself may not be the active pharmaceutical ingredient (API), its scaffold is a crucial intermediate in the synthesis of high-value therapeutics. Its primary role is as a molecular building block, allowing for the introduction of a butyl group and a reactive imidazole ring system that can be further functionalized.

A prominent example of its application is in the development of Angiotensin Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and congestive heart failure. Derivatives of this compound, such as 2-butyl-4-chloro-5-formylimidazole , are key intermediates in the synthesis of drugs like Losartan .

The synthesis of these critical intermediates leverages the reactivity of the this compound core. For instance, the imidazole ring can be chlorinated and formylated to introduce functional handles necessary for building the final, more complex drug molecule.

Synthetic Utility Workflow: Path to an ACE Inhibitor Intermediate

Sources

An In-depth Technical Guide to 2-Butylimidazole: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Butylimidazole, a versatile heterocyclic compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of its chemical and physical properties, a reliable synthesis protocol, and insights into its current and potential applications.

Core Molecular Attributes and Physicochemical Properties

This compound, systematically named 2-butyl-1H-imidazole, is an organic compound featuring a central imidazole ring substituted with a butyl group at the second position.[1][2] This structure imparts a unique combination of properties that make it a valuable building block and functional molecule in various scientific fields.

The fundamental identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂N₂ | [1][2][3] |

| Molecular Weight | 124.19 g/mol | [1][4] |

| IUPAC Name | 2-butyl-1H-imidazole | [2] |

| CAS Number | 50790-93-7 | [1][2][3][4] |

| Appearance | White to orange-green crystalline powder | [1][3][4] |

| Melting Point | 52 °C | [3] |

| Boiling Point | 294 °C | [3] |

| Density | 0.979 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in methanol and other organic solvents. | [3] |

These fundamental properties are the cornerstone for understanding the compound's behavior in various chemical and biological systems. The presence of both a hydrogen bond donor (the N-H group of the imidazole) and acceptor (the other nitrogen atom), combined with the lipophilic butyl chain, results in its solubility in a range of organic solvents and its utility as a ligand and catalyst.[1][3]

Synthesis and Characterization: A Validated Protocol

The synthesis of 2-substituted imidazoles is a well-established area of organic chemistry. A common and reliable method involves the condensation of an aldehyde with a 1,2-dicarbonyl compound and ammonia, known as the Radziszewski reaction. For this compound, valeraldehyde (pentanal) is the logical starting material for the butyl group.

Experimental Protocol: Synthesis of this compound

This protocol describes a robust method for the laboratory-scale synthesis of this compound. The choice of reagents and conditions is critical for achieving a high yield and purity.

Principle: The synthesis proceeds via the condensation of glyoxal and ammonia to form the imidazole ring, followed by the reaction with valeraldehyde.

Reagents & Materials:

-

Glyoxal (40% solution in water)

-

Ammonium hydroxide (28-30% solution)

-

Valeraldehyde (Pentanal)

-

Methanol

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine glyoxal (e.g., 0.1 mol) and methanol (100 mL). Cool the mixture in an ice bath to 0-5 °C.

-

Causality: Methanol is chosen as the solvent due to its ability to dissolve the reactants and intermediates. The initial cooling is crucial to control the exothermic reaction that occurs upon the addition of ammonia, preventing the formation of side products.

-

-

Ammonia Addition: Slowly add ammonium hydroxide (e.g., 0.25 mol) to the stirred solution, ensuring the temperature does not exceed 10 °C. Stir for an additional 20 minutes in the ice bath.

-

Causality: A stoichiometric excess of ammonia is used to drive the reaction towards the formation of the imidazole precursor. Slow addition is a critical safety and purity control step.

-

-

Aldehyde Addition: Add valeraldehyde (e.g., 0.1 mol) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) for 2-3 hours.

-

Causality: Heating the reaction provides the necessary activation energy for the condensation and cyclization steps to proceed to completion, maximizing the yield of the final product.

-

-

Work-up and Extraction: After cooling, concentrate the reaction mixture using a rotary evaporator to remove the methanol. Add 100 mL of water to the residue and transfer to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.

-

Causality: This liquid-liquid extraction separates the organic product (this compound) from inorganic salts and water-soluble impurities. Diethyl ether is a suitable solvent due to its low boiling point and immiscibility with water.

-

-

Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent, and evaporate the solvent under reduced pressure to yield the crude product.

-

Causality: The drying step removes residual water from the organic phase, which is essential before solvent removal to obtain a pure product.

-

-

Purification (Optional): The resulting white to pale yellow solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography if necessary.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is employed. This self-validating system ensures the product meets the required specifications for downstream applications.

-

¹H NMR Spectroscopy: Provides information on the number and environment of protons. Expect signals corresponding to the butyl chain (triplet for CH₃, multiplets for CH₂ groups) and the imidazole ring protons.

-

¹³C NMR Spectroscopy: Shows the number of unique carbon atoms. Expect signals for the four distinct carbons of the butyl group and the three carbons of the imidazole ring.

-

Mass Spectrometry (MS): Confirms the molecular weight. The molecular ion peak (M+) should correspond to the calculated exact mass of 124.10.

-

Infrared (IR) Spectroscopy: Identifies functional groups. Look for characteristic N-H stretching bands (around 3100-3000 cm⁻¹) and C=N stretching of the imidazole ring.

Applications in Research and Drug Development

This compound is more than a simple heterocyclic compound; it is a key intermediate and pharmacophore in medicinal chemistry and materials science.[1]

Role as a Pharmaceutical Building Block

The imidazole nucleus is a common feature in many biologically active compounds. This compound serves as a versatile starting material for the synthesis of more complex molecules. Its butyl chain can be used to tune the lipophilicity of a target molecule, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Therapeutic Applications

While this compound itself is not typically an active pharmaceutical ingredient, derivatives have been explored for various therapeutic targets. Imidazole-containing compounds are known to act as:

-

Enzyme Inhibitors: The nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, leading to inhibition.[1]

-

Receptor Antagonists: The scaffold can be elaborated to fit into the binding pockets of various receptors.

-

Corrosion Inhibitors: In industrial applications, it is effective in formulating corrosion inhibitors, particularly for metals in the oil and gas industry.[1]

The logical relationship for its application in drug discovery is outlined below.

Caption: Drug discovery workflow starting from the this compound scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

-

Safety: It should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[1][5] It is recommended to store under an inert atmosphere as it can be air-sensitive.[4]

References

-

This compound. ChemBK. [Link]

-

2-butyl-1H-imidazole | C7H12N2 | CID 11815351. PubChem. [Link]

-

Butylimidazole | C7H12N2 | CID 61347. PubChem. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Butylimidazole in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-butylimidazole in organic solvents. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing solubility, predictive assessments, and detailed experimental methodologies for quantitative determination. By synthesizing fundamental chemical principles with practical laboratory protocols, this guide serves as an essential resource for optimizing the use of this compound in various applications, from organic synthesis to the formulation of advanced materials.

Introduction to this compound: A Versatile Building Block

This compound is a heterocyclic organic compound featuring an imidazole ring substituted with a butyl group at the 2-position.[1] This seemingly simple molecule is a versatile building block in numerous chemical applications. Its unique combination of a polar imidazole core and a non-polar butyl chain imparts a range of useful physicochemical properties. The imidazole moiety, with its two nitrogen atoms, can act as a hydrogen bond donor and acceptor, a Brønsted acid and base, and a ligand for metal coordination.[2] The butyl group, on the other hand, enhances its lipophilicity and influences its interactions with non-polar environments.

The applications of this compound are diverse and expanding. It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Furthermore, it is utilized as a catalyst in various organic reactions, a component in the formulation of corrosion inhibitors, and a precursor for the synthesis of specialty polymers and ionic liquids.[1] In all these applications, understanding and controlling its solubility in organic solvents is of paramount importance for reaction kinetics, purification processes, and final product formulation.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution. The overall Gibbs free energy change (ΔG) of dissolution must be negative for solubility to be favorable. This is described by the equation:

ΔG = ΔH - TΔS

where ΔH is the enthalpy of solution, T is the absolute temperature, and ΔS is the entropy of solution. For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The key intermolecular forces at play in the dissolution of this compound are:

-

Hydrogen Bonding: The N-H group in the imidazole ring can act as a hydrogen bond donor, while the lone pair on the other nitrogen atom can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be good solvents for this compound.

-

Dipole-Dipole Interactions: The imidazole ring is polar, leading to dipole-dipole interactions with polar solvents (e.g., acetone, ethyl acetate).

-

Van der Waals Forces (London Dispersion Forces): The non-polar butyl group and the overall molecule will interact with all solvents via these weak, temporary dipoles. These forces are more significant in non-polar solvents (e.g., toluene, hexane).

The interplay of these forces determines the solubility of this compound in a given organic solvent.

Predicted Solubility Profile of this compound

Qualitative Solubility Predictions

The solubility of this compound in various classes of organic solvents can be predicted as follows:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The hydroxyl group of the alcohol can effectively form hydrogen bonds with both the N-H donor and the nitrogen acceptor of the imidazole ring.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide): Good to moderate solubility is anticipated. These solvents can engage in strong dipole-dipole interactions with the polar imidazole ring.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Moderate to low solubility is predicted. While the butyl group will contribute to favorable van der Waals interactions, the energy required to break the strong hydrogen bonds and dipole-dipole interactions in solid this compound may not be fully compensated. Solubility in toluene is expected to be higher than in hexane due to the potential for weak π-π interactions between the aromatic ring of toluene and the imidazole ring.

Tabulated Summary of Predicted Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding between solvent and solute. |

| Polar Aprotic | Acetone, Ethyl Acetate, DMF, DMSO | Good to Moderate | Favorable dipole-dipole interactions. |

| Non-Polar Aromatic | Toluene | Moderate | Van der Waals forces and potential for weak π-π stacking. |

| Non-Polar Aliphatic | Hexane, Heptane | Low | Primarily van der Waals forces, insufficient to overcome solute-solute interactions. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and accurate quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[3]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for isothermal shake-flask solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to determine the required equilibration time by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle. Centrifugation can be used to expedite this process.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any remaining microscopic solid particles. This is a critical step to avoid overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula:

S (g/L) = C_diluted × Dilution_Factor

where C_diluted is the concentration of the diluted sample determined from the calibration curve, and Dilution_Factor is the ratio of the final volume of the diluted solution to the initial volume of the supernatant taken.

-

Intermolecular Interactions and Their Influence on Solubility

The following diagram illustrates the primary intermolecular interactions between this compound and different types of organic solvents.

Caption: Intermolecular forces governing the solubility of this compound.

Practical Implications and Applications

A thorough understanding of the solubility of this compound is critical for its effective use in various applications:

-

Organic Synthesis: The choice of solvent can significantly impact reaction rates, yields, and the ease of product isolation and purification. A solvent that readily dissolves this compound and other reactants is often preferred.

-

Catalysis: In catalytic applications, the solubility of this compound as a catalyst or ligand influences its availability and interaction with the reactants.

-

Formulation of Corrosion Inhibitors: For the development of effective corrosion inhibitors, this compound must be soluble in the carrier solvent to ensure uniform application and film formation on the metal surface.

-

Polymer Science: When used as a monomer or an additive in polymer synthesis, its solubility in the polymerization medium is essential for achieving a homogeneous reaction mixture and uniform material properties.

-

Ionic Liquids Synthesis: this compound is a common precursor for the synthesis of imidazolium-based ionic liquids. The choice of solvent for the alkylation reaction is dictated by the solubility of the starting materials and the resulting ionic liquid.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide provides a robust framework for predicting its solubility based on fundamental principles of molecular interactions. The detailed experimental protocol presented herein offers a reliable method for researchers to determine accurate solubility data tailored to their specific needs. A comprehensive understanding of the solubility of this compound is indispensable for harnessing its full potential in the diverse fields of chemical synthesis, materials science, and drug development.

References

-

Chem-Impex. (n.d.). 2-n-Butylimidazole. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11815351, 2-butyl-1H-imidazole. Retrieved from [Link]

- Pinho, S. P., & Coutinho, J. A. (2014). Solubility of organic compounds in organic solvents: correlation and extrapolation. Industrial & Engineering Chemistry Research, 53(40), 15653-15661.

- Zhao, H., & Malinowski, J. J. (2011). A review of the solubility of pharmaceuticals in aqueous and organic solvents.

- Domanska, U., & Hofman, T. (2003). Solubility of imidazoles, benzimidazoles, and phenylimidazoles in dichloromethane, 1-chlorobutane, toluene, and 2-nitrotoluene.

- Verma, S., & Kumar, A. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(21), 6469.

-

RoCo Global. (n.d.). 1-Butylimidazole >98%. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-Butylimidazole

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 2-Butylimidazole (CAS No. 50790-93-7). As a key intermediate in pharmaceutical synthesis, a thorough understanding of its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.[1]

Core Toxicological Profile and Hazard Identification

This compound is classified as a hazardous substance. The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[2] It is crucial to understand that while some safety data sheets (SDS) for related butylimidazole isomers indicate high toxicity (fatal if inhaled or in contact with skin), the data for this compound (CAS 50790-93-7) primarily points towards severe irritant properties.[3][4][5] However, due to the structural similarities and the potential for incomplete toxicological data, a cautious approach is warranted.

GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. The classification for this compound is summarized below.

| Hazard Class | Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][6] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [2][6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2][7] |

This table summarizes the primary GHS classifications for this compound based on available safety data sheets.

Physical and Chemical Properties

Understanding the physical state of this compound is key to anticipating its behavior in the laboratory.

| Property | Value | Source |

| Appearance | White to orange/green crystalline powder | [1][8] |

| Molecular Formula | C₇H₁₂N₂ | [1] |

| Molecular Weight | 124.19 g/mol | [1] |

| Storage Temperature | 0-8°C | [1] |

Risk Mitigation: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, starting with engineering controls and supplemented by appropriate PPE, is essential for safely handling this compound. The causality behind these measures is to create physical barriers and dilute potential exposures to below harmful levels.

Engineering Controls

-

Ventilation: All handling of this compound solid or solutions should be conducted within a certified chemical fume hood.[3] This is the primary engineering control to prevent inhalation of dust or vapors. Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[9]

-

Isolation: For larger quantities or repeated operations, consider using a glove box or other closed-system handling techniques to minimize direct contact.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical system to protect the user from the specific hazards of the chemical.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[2] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Wear chemically impermeable gloves.[6] Nitrile gloves are a common and effective choice, but always check the manufacturer's glove compatibility chart for breakthrough times.

-

Lab Coat: A standard lab coat is required, but for tasks involving significant quantities, a chemically resistant apron or suit should be considered.

-

-

Respiratory Protection: If working outside of a fume hood is unavoidable (e.g., during a large spill), a NIOSH/MSHA approved respirator with an appropriate organic vapor cartridge is necessary.[4]

Laboratory Protocols: Handling, Storage, and Disposal

Adherence to standardized protocols is the foundation of a safe laboratory environment.

General Handling Workflow

A systematic approach to handling ensures that safety is integrated into the experimental process from start to finish.

Caption: Systematic workflow for handling this compound.

Storage Requirements

Proper storage is critical to maintaining the chemical's stability and preventing hazardous reactions.

-

Conditions: Store in a cool, dry, and well-ventilated area, with a recommended temperature between 0-8°C.[1][5] The container must be kept tightly closed.[3]

-

Incompatibilities: Avoid storing with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][10] These substances can trigger exothermic or other hazardous reactions.

-

Security: For certain highly toxic butylimidazole isomers, regulations require storing them in a locked cabinet or an area with restricted access.[3][4] It is best practice to apply this level of security to this compound as well.

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Segregation: Collect all contaminated solids (e.g., weigh paper, paper towels) and liquids in a dedicated, clearly labeled hazardous waste container.

-

Labeling: The waste container must be labeled "Hazardous Waste" and list "this compound" as a component.

-

Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office. Do not discharge to sewer systems.[6]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]

-

Skin Contact: Take off all contaminated clothing immediately.[3] Wash the affected skin area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[2][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][6]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting.[6] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6]

Accidental Release Measures (Spill Cleanup)

A clear, logical response is necessary to contain and clean a spill safely.

Caption: Emergency response logic for a this compound spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] A water spray can be used to cool containers and suppress vapors.[11]

-

Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[2][4]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and inhalation of toxic fumes.[3]

References

-

2-Buthylimidazole SDS, 50790-93-7 Safety Data Sheets. ECHEMI.

-

SAFETY DATA SHEET - this compound-4-carbaldehyde. Fisher Scientific.

-

SAFETY DATA SHEET - 1-Butylimidazole. Sigma-Aldrich.

-

2-n-Butylimidazole. Chem-Impex.

-

2-tert-butyl-1H-imidazole | C7H12N2. PubChem, NIH.

-

Material Safety Data Sheet - 2-Butyl-4-chloro-5-formylimidazole. Cole-Parmer.

-

Butylimidazole | C7H12N2. PubChem, NIH.

-

SAFETY DATA SHEET - N-Butylimidazole. Fisher Scientific.

-

SAFETY DATA SHEET - 1-Butylimidazole. TCI Chemicals.

-

This compound 50790-93-7. TCI Chemicals.

-

Safety Data Sheet: 2-methylimidazole. Chemos GmbH & Co.KG.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. 2-tert-butyl-1H-imidazole | C7H12N2 | CID 498442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 50790-93-7 | TCI AMERICA [tcichemicals.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. chemos.de [chemos.de]

- 11. Butylimidazole | C7H12N2 | CID 61347 - PubChem [pubchem.ncbi.nlm.nih.gov]

discovery and history of 2-Butylimidazole synthesis

An In-depth Technical Guide to the Discovery and Synthesis of 2-Butylimidazole

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile building block in pharmaceuticals, a catalyst in polymer chemistry, and a key component in the development of ionic liquids and corrosion inhibitors.[1][2] Its synthesis has evolved significantly from classical multi-component reactions to highly optimized, sustainable methodologies. This guide provides an in-depth exploration of the historical discovery and the progressive evolution of synthetic routes for this compound. We will dissect the foundational Debus-Radziszewski reaction, trace its modifications, and detail modern catalytic and green chemistry approaches that enhance efficiency, yield, and environmental compatibility. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the causality behind experimental choices in the synthesis of this important chemical intermediate.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry and materials science, present in essential biomolecules like the amino acid histidine and purines.[3] The substituent at the C2 position profoundly influences the molecule's steric and electronic properties, making the synthesis of 2-substituted imidazoles a critical endeavor. This compound, with its C4 alkyl chain, offers a balance of lipophilicity and reactivity, making it a valuable precursor for a range of applications, most notably as a key intermediate in the synthesis of the antihypertensive drug Losartan.[4] Understanding the history of its synthesis provides a compelling case study in the advancement of organic chemistry, from century-old reactions to modern, sustainable practices.

Foundational Discovery: The Debus-Radziszewski Imidazole Synthesis

The story of this compound's synthesis begins with the fundamental discovery of the imidazole ring itself. The first synthesis was reported by Heinrich Debus in 1858.[5] However, the most versatile and enduring method from this era is the multi-component reaction developed by both Debus and, later, Bronisław Radziszewski in 1882.[5][6] This reaction, now known as the Debus-Radziszewski imidazole synthesis, is a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[7]

For the specific synthesis of this compound, the reactants are:

-

1,2-Dicarbonyl: Glyoxal

-

Aldehyde: Valeraldehyde (Pentanal)

-

Ammonia Source: Typically aqueous ammonia or ammonium acetate

The classical approach involves the condensation of these three components, often in a protic solvent like ethanol.[3] The reaction proceeds through the initial formation of a diimine intermediate from the reaction of glyoxal with two equivalents of ammonia.[7][8] This diimine then condenses with the aldehyde (valeraldehyde) to form the imidazole ring. While historically significant, the traditional Debus-Radziszewski reaction is often plagued by drawbacks, including long reaction times, harsh conditions, and modest yields with the formation of side products.[3][9]

Caption: The Debus-Radziszewski synthesis of this compound.

The Evolution Toward Efficiency: Modern Synthetic Methodologies

The inherent limitations of the classical method spurred decades of research aimed at improving the synthesis of substituted imidazoles. These advancements focused on three primary areas: catalysis, alternative energy sources, and the use of greener reagents.

Catalytic Enhancements

The introduction of catalysts dramatically improved reaction rates and yields. Both Lewis and Brønsted acids have been successfully employed to activate the carbonyl groups, facilitating nucleophilic attack and subsequent cyclization.

-

Lewis Acids: Catalysts like FeCl₃ and zinc chloride (ZnCl₂) can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[5][9]

-

Solid Acids: Heterogeneous catalysts such as silicotungstic acid, zeolites, and Amberlyst A-15 offer significant advantages.[3][9] They provide the necessary acidity to promote the reaction while being easily separable from the reaction mixture, simplifying purification and allowing for catalyst recycling—a key principle of green chemistry.[10]

Microwave-Assisted Organic Synthesis (MAOS)

The application of microwave irradiation represents a significant leap forward.[11] Unlike conventional heating, which transfers energy slowly via conduction and convection, microwaves directly and rapidly heat the reaction mixture through dielectric heating.[12][13] This leads to a substantial reduction in reaction times—often from many hours to mere minutes—and frequently results in higher product yields and purity.[14] For the synthesis of this compound and its analogs, MAOS provides a powerful tool for high-throughput screening of reaction conditions and rapid production on a laboratory scale.[3][9]

Caption: Workflow for a modern, catalyzed, microwave-assisted synthesis.

Green Chemistry Approaches

Beyond catalytic and energy enhancements, modern synthesis prioritizes sustainability. Key improvements include:

-

Alternative Ammonia Source: Using ammonium acetate instead of aqueous or gaseous ammonia is common.[9] Ammonium acetate serves as both the ammonia source and a mild acidic catalyst, simplifying the reaction setup.

-

Solvent-Free Reactions: Performing the condensation under solvent-free ("neat") conditions, particularly with microwave assistance, aligns with green chemistry principles by dramatically reducing solvent waste.[3][12]

-

Alternative Solvents: When a solvent is necessary, the focus has shifted to more environmentally benign options like water or polyethylene glycol (PEG).[10][12]

Comparative Analysis of Synthetic Routes

The evolution from the classical Debus-Radziszewski reaction to modern catalyzed methods demonstrates a clear trajectory toward greater efficiency, safety, and sustainability.

| Parameter | Classical Debus-Radziszewski | Solid Acid Catalysis (Conventional Heat) | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | 12 - 24 hours | 2 - 8 hours | 5 - 30 minutes |

| Temperature | High (Reflux) | Moderate to High (Reflux) | Controlled (Often 100-150°C) |

| Typical Yield | Low to Moderate (30-60%) | Moderate to High (65-85%) | High to Excellent (80-95%) |

| Catalyst | None (or stoichiometric acid) | Recyclable (e.g., Zeolites, STA) | Often used with a catalyst for synergy |

| Solvent | Ethanol, Acetic Acid | Ethanol, Toluene, or Solvent-free | Often Solvent-free or minimal green solvent |

| Pros | Historically significant, simple reagents | Improved yield, catalyst is recyclable | Extremely fast, high yields, energy efficient |

| Cons | Low yield, long time, side products[3] | Still requires hours of heating | Requires specialized equipment |

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol describes a representative modern, one-pot synthesis of this compound utilizing a solid acid catalyst and microwave irradiation, adapted from methodologies reported for similar substituted imidazoles.[3][9]

Disclaimer: This protocol is for informational purposes only and should be performed by trained personnel in a properly equipped chemical laboratory with all appropriate safety precautions.

Materials:

-

Glyoxal (40% solution in water)

-

Valeraldehyde (Pentanal)

-

Ammonium Acetate

-

Silicotungstic Acid (Catalyst)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Microwave Synthesis Reactor with a 10 mL reaction vessel and magnetic stirrer

Procedure:

-

Reagent Charging: To a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, add ammonium acetate (2.0 mmol), glyoxal (1.0 mmol, 40% aq. solution), and silicotungstic acid (0.1 mmol).

-

Aldehyde Addition: To the stirred mixture, add valeraldehyde (1.0 mmol).

-

Vessel Sealing: Securely cap the reaction vessel.

-

Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Irradiate the mixture at 120°C for 15 minutes with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quenching and Extraction: After cooling the vessel to room temperature, add deionized water (10 mL) and ethyl acetate (15 mL) to the reaction mixture. Transfer the contents to a separatory funnel.

-

Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution (2 x 10 mL) to neutralize any remaining acid, followed by a wash with brine (10 mL).

-

Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.

-

Solvent Removal and Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel if necessary to obtain a high-purity product.

Conclusion

The synthesis of this compound is a microcosm of the broader evolution of organic synthesis. From its origins in the foundational Debus-Radziszewski reaction, the methodology has been refined through the application of catalysis, advanced energy sources like microwaves, and the guiding principles of green chemistry.[6][14] These innovations have transformed a low-yield, time-consuming process into a rapid, efficient, and more sustainable method. For researchers and professionals in drug development and materials science, a deep understanding of this synthetic history not only provides practical protocols but also illuminates the causal relationships between chemical principles and process optimization, enabling the design of better, safer, and more efficient chemical manufacturing for the future.

References

-

Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved January 8, 2026. [Link]

-

Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved January 8, 2026. [Link]

-

Mondal, S. (n.d.). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate. Retrieved January 8, 2026. [Link]

-

This compound - Introduction. (2024, April 9). ChemBK. Retrieved January 8, 2026. [Link]

-

Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. (n.d.). Slideshare. Retrieved January 8, 2026. [Link]

-

Siddarh, H. S., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. [Link]

-

Overview of the Synthesis Method of 2-Phenylimidazole. (2023, July 7). Caloong Chemical Co., Ltd. Retrieved January 8, 2026. [Link]

-

Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2021). MDPI. [Link]

-

2-Mercapto-1-t-butylimidazolyl as a Bridging Ligand: Synthesis and Structural Characterization of Nickel and Palladium Paddlewheel Complexes. (n.d.). PMC - NIH. Retrieved January 8, 2026. [Link]

-

Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors. (2011, August 15). PubMed. [Link]

- CN102924381A - 2-methylimidazole preparation method. (n.d.).

-

Debus–Radziszewski imidazole synthesis and position numbering... (n.d.). ResearchGate. Retrieved January 8, 2026. [Link]

-

Showing Compound Card for this compound (CDB005439). (2020, April 27). Cannabis Database. Retrieved January 8, 2026. [Link]

-

Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. (n.d.). Preprints.org. Retrieved January 8, 2026. [Link]

- RU2486176C1 - Method for preparing 2-methylimidazole. (n.d.).

-

Synthesis of 2-methylimidazole. (n.d.). Chemistry Stack Exchange. Retrieved January 8, 2026. [Link]

- CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole. (n.d.).

- CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole. (n.d.).

-

Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. (2024). Journal of Drug Discovery and Health Sciences. [Link]

-

Green methods for synthesis of various Heterocycles: Sustainable approach. (2017). International Journal of Chemical Studies. [Link]

-

Green Chemistry Approaches in Pharmaceutical Synthesis. (2024). ResearchGate. [Link]

-

2-Ethylimidazole as a Synthesis Catalyst: Driving Efficiency in Chemical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 8, 2026. [Link]

-

Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. (2024). MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. caloongchem.com [caloongchem.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. jddhs.com [jddhs.com]

- 12. chemijournal.com [chemijournal.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Theoretical Analysis of the 2-Butylimidazole Molecular Structure: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the theoretical methodologies used to study the molecular structure of 2-Butylimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the application of quantum chemical methods, particularly Density Functional Theory (DFT), to elucidate its geometric and electronic properties. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and a practical, step-by-step workflow for computational analysis. By synthesizing theoretical data with established principles, this guide aims to provide a robust framework for understanding and predicting the behavior of this compound at a molecular level.

Introduction: The Significance of this compound

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental scaffold in a vast array of biologically active molecules.[1][2] Its derivatives are integral components of numerous pharmaceuticals, exhibiting a wide range of activities including antimicrobial, antiviral, and anticancer properties.[2][3] The this compound variant, characterized by a butyl group at the second position of the imidazole ring, serves as a crucial building block in organic synthesis for more complex molecules and has applications as a catalyst, ligand, and a precursor for antifungal and antimicrobial agents.[4][5][6]

A thorough understanding of the three-dimensional structure of this compound is paramount. The molecular geometry, including bond lengths, bond angles, and conformational flexibility of the butyl chain, dictates its reactivity and how it interacts with biological targets such as enzymes and receptors. Theoretical studies provide a powerful, non-invasive means to probe these structural nuances, offering insights that are often complementary to or can even predict the results of experimental techniques like X-ray crystallography and NMR spectroscopy.[7]

This guide focuses on the computational approaches used to model the molecular structure of this compound, with a primary emphasis on Density Functional Theory (DFT), a workhorse of modern computational chemistry.

Theoretical Methodologies for Structural Elucidation

The theoretical investigation of molecular structures like this compound predominantly relies on quantum chemical calculations. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the geometry and properties of the molecule.

Density Functional Theory (DFT)

DFT has become the most popular method for computational studies of medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[8] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density.

Causality of Method Selection:

-

Expertise: The choice of a specific DFT functional and basis set is critical and is not arbitrary. For molecules containing C, N, and H, like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and reliable choice.[9] It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic effects in aromatic systems.

-

Experience: The basis set determines the flexibility of the atomic orbitals used in the calculation. A Pople-style basis set like 6-311++G(d,p) is often employed for such systems.[9][10] The "++" indicates the addition of diffuse functions on all atoms, important for describing lone pairs and potential hydrogen bonding, while "(d,p)" adds polarization functions, allowing for non-spherical electron density distribution, which is crucial for accurately modeling bonding.[9]

Molecular Properties from DFT Calculations

A standard DFT calculation yields a wealth of information beyond just the 3D structure:

-

Optimized Geometry: Provides the lowest energy arrangement of atoms, from which bond lengths, bond angles, and dihedral angles can be extracted.

-

Vibrational Frequencies: A frequency calculation is a self-validating step. The absence of imaginary frequencies confirms that the optimized geometry is a true energy minimum.[11] These calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra to validate the theoretical model.[1]

-

Electronic Properties:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability and reactivity.[12]

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which is vital for predicting intermolecular interactions.[11]

-

A Practical Workflow: DFT Analysis of this compound

This section provides a detailed, step-by-step protocol for performing a geometry optimization and frequency calculation for this compound using a computational chemistry software package like Gaussian, ORCA, or GAMESS.

Experimental Protocol: Geometry Optimization and Vibrational Analysis

-

Step 1: Building the Initial Structure

-

Using a molecular builder/editor, construct the this compound molecule (C7H12N2).[13] Ensure the correct connectivity and initial 3D arrangement. The butyl chain can be initially set to an extended (anti-periplanar) conformation.

-

-

Step 2: Defining the Calculation Setup

-

Job Type: Select "Optimization + Frequency". This tells the software to first find the minimum energy structure and then perform a vibrational analysis on the result.

-

Method:

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

-

Charge and Multiplicity: Set the molecular charge to 0 and the spin multiplicity to 1 (singlet state), as this compound is a neutral, closed-shell molecule.

-

-

Step 3: Submitting and Monitoring the Calculation

-

Submit the calculation to the computational engine. Monitor the progress, observing the convergence of the optimization steps. A successful optimization will meet specific criteria for the forces on the atoms and the energy change between steps.

-

-

Step 4: Self-Validation and Analysis of Results

-

Confirm Minimum: After the calculation completes, inspect the output file. The key validation step is to check the results of the frequency calculation. There should be zero imaginary frequencies. If one is present, it indicates a saddle point (transition state), and the geometry must be perturbed and re-optimized.

-

Extract Geometric Data: From the optimized coordinates, measure key bond lengths, bond angles, and dihedral angles.

-

Visualize Orbitals and Potentials: Use visualization software (e.g., GaussView, Avogadro, VMD) to generate images of the HOMO, LUMO, and the MEP surface.

-

Visualization of Computational Workflow

The logical flow of the theoretical protocol can be visualized as follows:

Caption: Workflow for DFT-based geometry optimization and frequency analysis.

Analysis of Theoretical Results

While a specific calculation for this guide was not performed, we can synthesize data from the literature on similar imidazole derivatives to present an expected outcome.[9] Theoretical calculations on related benzimidazole structures using the B3LYP method have shown excellent agreement with experimental data.[9]

Predicted Geometric Parameters

The following table summarizes typical bond lengths and angles expected for the optimized structure of this compound, based on DFT calculations of related imidazole and benzimidazole systems.

| Parameter | Bond/Angle | Expected Value (DFT) |

| Bond Lengths (Å) | C2-N1 | ~1.38 - 1.39 |

| C2-N3 | ~1.32 - 1.33 | |

| N1-C5 | ~1.37 - 1.38 | |

| C4-C5 | ~1.36 - 1.37 | |

| N3-C4 | ~1.39 - 1.40 | |

| C2-C(butyl) | ~1.50 - 1.51 | |

| C-C (butyl avg.) | ~1.53 - 1.54 | |

| C-H (aromatic avg.) | ~1.08 - 1.09 | |

| **Bond Angles (°) ** | N1-C2-N3 | ~110 - 112 |

| C2-N1-C5 | ~107 - 109 | |

| N1-C5-C4 | ~108 - 110 | |

| C5-C4-N3 | ~105 - 107 | |

| C4-N3-C2 | ~108 - 110 | |

| N1-C2-C(butyl) | ~124 - 126 |

Note: These are representative values. Actual results will depend on the specific functional, basis set, and conformational state of the butyl chain.

Molecular Structure Visualization

The optimized molecular structure of this compound would feature a planar imidazole ring with the butyl chain extending from the C2 position.

Caption: Simplified 2D graph of this compound's atomic connectivity.

Conclusion and Future Directions

Theoretical studies, spearheaded by DFT, provide an indispensable toolkit for the detailed structural analysis of this compound. They offer predictive power for determining molecular geometry, stability, and reactivity hotspots, which are critical for rational drug design and materials science applications. The workflow presented herein represents a robust, self-validating protocol for obtaining reliable theoretical data.

Future work could involve more advanced theoretical approaches, such as molecular dynamics (MD) simulations, to explore the conformational landscape of the butyl chain in different solvent environments.[14] Additionally, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of this compound, further bridging the gap between computational prediction and experimental validation.[15][16] These computational insights will continue to accelerate the discovery and development of novel imidazole-based compounds.

References

-

Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

- Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and mo. (n.d.). Elsevier.

-

(PDF) Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. (n.d.). Armenian Journal of Physics. Retrieved January 8, 2026, from [Link]

-

Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2023). Journal of Chemical Reviews. Retrieved January 8, 2026, from [Link]

-

Interaction Between 2‐Methylimidazole and 1‐Butanol/1‐Octanol: Thermophysical and Computational Studies. (2023). ChemistrySelect. Retrieved January 8, 2026, from [Link]

-

This compound. (2024). ChemBK. Retrieved January 8, 2026, from [Link]

-

Synthesis, molecular structure, mesomorphism and DFT/TD-DFT calculations of square-planar bis. (2023). Inorganica Chimica Acta. Retrieved January 8, 2026, from [Link]

-

Butylimidazole. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Applications of 2 – phenylimidazole in Various Fields. (2024). Caloong Chemical Co., Ltd. Retrieved January 8, 2026, from [Link]

-

Spectrophotometric and computational insights into the 2-ethylimidazole–3,5-dinitrobenzoic acid complex: BSA interaction and antimicrobial activity. (2023). New Journal of Chemistry. Retrieved January 8, 2026, from [Link]

-

Experimental and Theoretical Studies of the Molecular Structure of Five New 2-Methylbenzimidazole Derivatives. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

2-butyl-1H-imidazole. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

This compound. (2024). ChemBK. Retrieved January 8, 2026, from [Link]

-

Experimental thermophysical properties and DFT calculations of imidazolium ionic liquids and 2-butanol mixtures. (2025). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Appraisal of 1‐Butylimidazole‐Derived Ionic Liquids as Anthelmintic Agents: An Experimental and In Silico Approach. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). MDPI. Retrieved January 8, 2026, from [Link]

-

Crystal and Molecular Structure Analysis of 2-Methylimidazole. (2010). ResearchGate. Retrieved January 8, 2026, from [Link]

-

DFT studies of functionalized carbon nanotubes as nanoadsorbent of a benzimidazole fungicide compound. (n.d.). Journal of Discrete Mathematics and Its Applications. Retrieved January 8, 2026, from [Link]

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv. Retrieved January 8, 2026, from [Link]

-

Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. (2017). Journal of the Chinese Chemical Society. Retrieved January 8, 2026, from [Link]

Sources

- 1. arar.sci.am [arar.sci.am]

- 2. jchemrev.com [jchemrev.com]

- 3. chemijournal.com [chemijournal.com]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. A Comprehensive Study of N-Butyl-1H-Benzimidazole | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 2-butyl-1H-imidazole | C7H12N2 | CID 11815351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ac1.hhu.de [ac1.hhu.de]

- 16. Spectrophotometric and computational insights into the 2-ethylimidazole–3,5-dinitrobenzoic acid complex: BSA interaction and antimicrobial activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

2-Butylimidazole: A Versatile Building Block for Sustainable Chemical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The principles of green chemistry—designing chemical products and processes that reduce or eliminate hazardous substances—are paramount for sustainable industrial development.[1][2] Within this framework, heterocyclic compounds have emerged as critical scaffolds, and among them, 2-butylimidazole stands out for its versatility and favorable environmental profile. This technical guide provides a comprehensive overview of this compound, focusing on its role in green chemistry. We will explore its synthesis, physicochemical properties, and key applications as a highly effective corrosion inhibitor and a foundational precursor for functional materials like ionic liquids and catalysts. This document serves as a resource for professionals seeking to leverage this compound in developing safer, more efficient, and environmentally benign chemical systems.

The Imperative of Green Chemistry

Green chemistry is a foundational approach to modern chemical science that aims to minimize environmental impact while maximizing efficiency.[1] It is guided by twelve core principles, including waste prevention, atom economy, and the use of less hazardous chemical syntheses.[1] The adoption of these principles is not only an environmental imperative but also a driver of economic benefits through reduced waste, lower energy consumption, and enhanced safety.[1] The development of versatile and eco-friendly molecules like this compound is central to achieving these goals, offering greener alternatives to traditional, often hazardous, chemical agents.

Molecular Profile and Properties of this compound

This compound (C₇H₁₂N₂) is an organic compound featuring a central imidazole ring with a butyl group attached at the C-2 position.[3][4] This structure imparts a unique combination of properties that make it valuable in various chemical applications. The imidazole ring provides a site for coordination with metals and participation in hydrogen bonding, while the butyl group enhances its solubility in organic media and contributes to its hydrophobic character.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂N₂ | [3][4][5] |

| Molar Mass | 124.18 g/mol | [3][4] |

| Appearance | White crystalline powder | [3][5] |

| Melting Point | 52 °C | [3] |

| Boiling Point | 294 °C | [3] |

| Density | ~0.979 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in methanol and other organic solvents like ethanol and acetone. | [3] |

Synthesis of this compound: A Green Chemistry Perspective

Traditional synthesis routes for imidazole derivatives can involve harsh reagents and generate significant waste. However, greener synthetic methods are increasingly being developed. A common approach for synthesizing 2-substituted imidazoles involves the condensation of an aldehyde, a 1,2-dicarbonyl compound, and ammonia. For this compound, this would typically involve valeraldehyde.

Greener approaches focus on using environmentally benign catalysts and solvents, such as water or ethanol, and optimizing reaction conditions to reduce energy consumption and improve atom economy.[6][7] For instance, the use of biocatalysts like lemon juice or recyclable heterogeneous catalysts represents a significant step forward in the sustainable synthesis of imidazole derivatives.[6][7]

Diagram: Generalized Green Synthesis of 2-Alkylimidazoles

Below is a diagram illustrating a generalized, one-pot condensation reaction for synthesizing 2-substituted imidazoles, a pathway aligned with green chemistry principles by combining reactants efficiently.

Caption: A workflow for the green synthesis of 2-alkylimidazoles.

Core Applications of this compound in Green Chemistry

This compound's unique molecular structure makes it a valuable component in several green chemistry applications, most notably in corrosion inhibition and as a precursor to advanced materials.

High-Performance Corrosion Inhibition

Corrosion is a major industrial problem leading to enormous economic losses and safety hazards.[8] Traditional corrosion inhibitors often contain heavy metals and other toxic compounds. Imidazole derivatives, including this compound, have emerged as effective and more environmentally friendly alternatives.[8][9][10]

Mechanism of Action: The effectiveness of this compound as a corrosion inhibitor stems from its ability to adsorb onto a metal's surface, forming a protective barrier that insulates the metal from the corrosive environment.[8] This adsorption occurs through a combination of physical and chemical interactions:

-

Chemisorption: The nitrogen atoms in the imidazole ring possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of metal atoms (like iron in steel), forming strong coordinate bonds.[9][10]

-

Physisorption: Electrostatic interactions can occur between the charged metal surface and the inhibitor molecule.

-

Protective Film: The butyl group, being hydrophobic, helps to repel water and other corrosive agents from the metal surface, enhancing the protective film's integrity.[11]

The adsorption process generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface.[8][12]

Table 2: Performance Characteristics of Imidazole-Based Corrosion Inhibitors

| Parameter | Observation | Significance in Green Chemistry |

| Inhibition Efficiency | High efficiency at low concentrations[9] | Reduces the amount of chemical needed, minimizing environmental load. |

| Mechanism | Mixed-type inhibitor (affects both anodic and cathodic reactions)[8] | Provides comprehensive protection of the metal. |

| Adsorption | Spontaneous adsorption (negative ΔGads values)[12] | Indicates a strong and stable protective film formation. |

| Environmental Profile | Lower toxicity compared to traditional inhibitors[9] | Reduces harm to ecosystems and human health. |

Experimental Protocol: Evaluating Corrosion Inhibition Efficiency via Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to study the properties of the protective film formed by a corrosion inhibitor.

1. Materials and Equipment:

-

Working Electrode: Carbon steel coupon

-

Reference Electrode: Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire

-

Electrolyte: 1M HCl or 3.5% NaCl solution (corrosive medium)

-

Inhibitor: this compound at various concentrations

-

Potentiostat/Galvanostat with EIS capability

2. Procedure:

-

Polish the carbon steel coupon to a mirror finish, then degrease with acetone and rinse with deionized water.

-

Immerse the prepared electrodes in the corrosive solution containing a specific concentration of this compound.

-

Allow the system to stabilize for approximately 1 hour to reach the open circuit potential (OCP).

-

Perform the EIS measurement by applying a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

-

Record the Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).

-

Repeat the experiment with different inhibitor concentrations and a blank solution (no inhibitor).

3. Data Analysis:

-

The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh is the charge transfer resistance with the inhibitor and Rct_blank is the resistance without the inhibitor.

-

A larger Rct value indicates better corrosion protection.

Precursor to Functional Green Materials

This compound serves as a versatile building block for synthesizing other materials with significant green chemistry applications.

Ionic liquids are salts with melting points below 100°C, often referred to as "green solvents" due to their negligible vapor pressure, which reduces air pollution.[12][13] Imidazolium-based ILs are among the most common, and this compound can be a precursor to these compounds.[5][13]

By alkylating one of the nitrogen atoms in this compound, a quaternary imidazolium cation is formed. This cation can then be paired with various anions (e.g., BF₄⁻, PF₆⁻) to create task-specific ionic liquids.[13] These ILs can be used as:

-

Green Solvents: Replacements for volatile organic compounds (VOCs) in synthesis and extractions.[14]

-

Catalysts: The IL itself can act as a catalyst or as a medium for catalytic reactions, enhancing reaction rates and selectivity.[13]

-

Electrolytes: Their ionic conductivity and stability make them suitable for use in batteries and other electrochemical devices.[5][15]

It is important to note that while ILs have green advantages like low volatility, their overall environmental impact, including toxicity and biodegradability, must be carefully assessed for each specific compound.

Diagram: this compound as a Precursor to Ionic Liquids

This diagram illustrates the synthetic pathway from this compound to a functional imidazolium-based ionic liquid.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. chemijournal.com [chemijournal.com]

- 3. chembk.com [chembk.com]

- 4. 2-butyl-1H-imidazole | C7H12N2 | CID 11815351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Al2O3/CuI/PANI nanocomposite catalyzed green synthesis of biologically active 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 9. researchgate.net [researchgate.net]

- 10. A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water [mdpi.com]

- 13. nbinno.com [nbinno.com]

- 14. bdmaee.net [bdmaee.net]

- 15. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Imidazole Ring in 2-Butylimidazole

This guide offers a comprehensive examination of the 2-butylimidazole molecule, designed for researchers, scientists, and professionals in drug development. We will deconstruct the core imidazole scaffold, analyze the specific electronic and steric contributions of the 2-butyl substituent, and explore its synthesis, reactivity, and applications. The narrative is structured to provide not just procedural steps but the underlying chemical principles that govern the behavior of this versatile heterocyclic compound.

Part 1: The Imidazole Core: A Privileged Scaffold in Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] This structure is a cornerstone in medicinal chemistry, appearing in essential biomolecules like the amino acid histidine and purine bases of DNA.[1] Its prevalence stems from a unique combination of aromaticity, amphoteric nature, and hydrogen bonding capabilities.

Electronic Structure and Aromaticity